molecular formula C9H10O2 B2751391 [4-(Ethenyloxy)phenyl]methanol CAS No. 77089-07-7

[4-(Ethenyloxy)phenyl]methanol

Cat. No.: B2751391
CAS No.: 77089-07-7
M. Wt: 150.177
InChI Key: HUFNLDSKVVIJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Ethenyloxy)phenyl]methanol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Improved Synthesis and Material Applications

Improved Synthesis of (4-ethenylphenyl)diphenyl Methanol : This chemical serves as a precursor in the synthesis of trityl functionalized polystyrene resins, which contain a tetrahydrofuran-derived cross-linker. Such materials are suitable for solid-phase organic synthesis, highlighting its utility in creating specialized polymers for chemical research and development (Manzotti, Reger, & Janda, 2000).

Catalysis and Chemical Reactions

Enantioselective Epoxidation : The compound is involved in catalytic processes, such as the enantioselective epoxidation of α,β-enones, showcasing its role in producing epoxides with high yields and enantioselectivities. This is crucial for the synthesis of chiral molecules, which are important in drug development and other areas of chemistry (Lu, Xu, Liu, & Loh, 2008).

Material Science and Engineering

Highly Conductive Poly(3,4‐ethylenedioxythiophene) : Research into optimizing the oxidative polymerization of 3,4‐ethylenedioxythiophene (EDOT) and its methanol-substituted derivative aims at maximizing conductivity for use in electronic devices. This signifies its potential in fabricating transparent, highly conductive materials suitable for applications like polymer solar cells and electronic displays (Ha et al., 2004).

Photophysical Properties for Sensing Applications

Fluorescence Switches Based on Tetraphenylethene : A derivative of tetraphenylethene synthesized from bis(4-(diethylamino)phenyl)methanone shows promise for chemical sensing and environmental monitoring due to its aggregation-induced emission (AIE) and reversible fluorescence switching capabilities. This illustrates the compound's role in developing new materials for sensing technologies (Wang et al., 2015).

Properties

IUPAC Name

(4-ethenoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h2-6,10H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFNLDSKVVIJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.